
2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-chlorophenyl group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the 4-chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenyl-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
2-(4-Chlorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
3-(Methylsulfonyl)-1H-pyrrole:
2-Phenyl-3-(methylsulfonyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
Uniqueness: 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to the presence of both the 4-chlorophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10ClNO2S |
|---|---|
分子量 |
255.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |
InChIキー |
BUUJZRUODYLWSS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


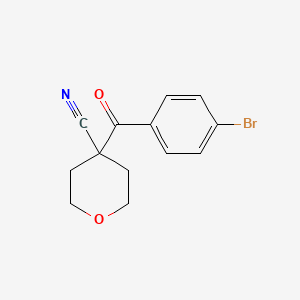

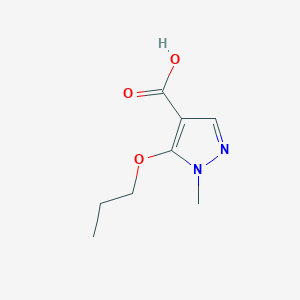
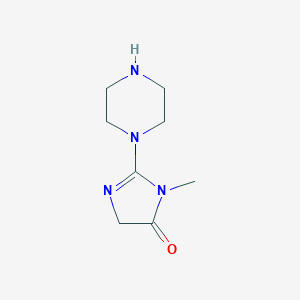
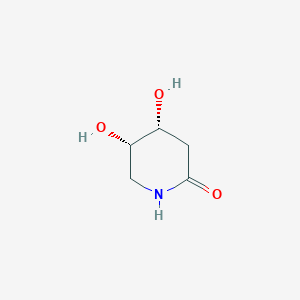
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
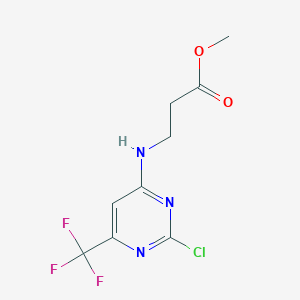


![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
